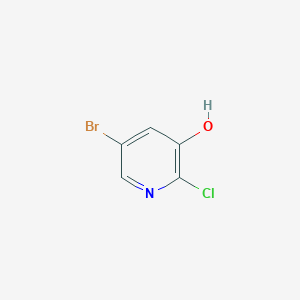

5-Bromo-2-chloropyridin-3-OL

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds. lifechemicals.comglobalresearchonline.net Its presence is notable in essential biomolecules such as vitamins, coenzymes, and alkaloids. lifechemicals.com In the realm of medicine, pyridine and its derivatives are integral to numerous approved drugs, highlighting their importance as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. lifechemicals.comnih.govdovepress.com The inclusion of a pyridine nucleus in a molecule can enhance its water solubility and bioavailability, crucial parameters in drug design. ajrconline.org

The versatility of pyridine derivatives extends to their role as building blocks in organic synthesis. lifechemicals.comnih.gov The nitrogen atom in the ring influences its chemical reactivity, making it susceptible to various transformations and allowing for the straightforward introduction of different functional groups. nih.gov This adaptability has made pyridine scaffolds one of the most widely used heterocyclic systems in the design and synthesis of new therapeutic agents and agrochemicals. nih.govdovepress.com

Strategic Importance of Polyhalogenated Pyridine Scaffolds

Polyhalogenated pyridines, which contain multiple halogen substituents, are of particular strategic importance in synthetic chemistry. The halogen atoms serve as versatile handles for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. cymitquimica.comresearchgate.net This reactivity allows for the selective and stepwise introduction of different substituents onto the pyridine core, enabling the construction of complex, highly functionalized molecules. acs.org

Overview of Research Trajectories for 5-Bromo-2-chloropyridin-3-ol

This compound is a heterocyclic compound that has emerged as a valuable intermediate in medicinal and organic chemistry. cymitquimica.com Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a hydroxyl group, provides multiple reactive sites for further chemical modification. cymitquimica.comguidechem.com

Research involving this compound primarily focuses on its utility as a building block for more complex molecules with potential biological activity. guidechem.com The presence of two different halogen atoms (bromine and chlorine) allows for selective reactions, where one halogen can be targeted for substitution or coupling while the other remains intact for subsequent transformations. cymitquimica.com The hydroxyl group adds another layer of functionality, enabling reactions such as oxidation or etherification.

Key research applications have demonstrated its role as a precursor in the synthesis of kinase inhibitors and potential antimicrobial agents. The compound serves as a key intermediate in the development of new pharmaceuticals and agrochemicals, where its structural features contribute to the desired biological interactions. guidechem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol nih.gov |

| CAS Number | 286946-77-8 nih.gov |

| Appearance | Pale yellow to brownish or white to yellow solid cymitquimica.comguidechem.com |

| Melting Point | 182-183 °C chemicalbook.com |

| Boiling Point (Predicted) | 338.1±37.0 °C chemicalbook.com |

| pKa (Predicted) | 3.54±0.10 guidechem.com |

| Solubility | Soluble in polar solvents cymitquimica.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDIPLHFSIUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587790 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286946-77-8 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chloropyridin 3 Ol and Its Precursors

Strategies for Regioselective Halogenation and Hydroxylation of Pyridine (B92270) Systems

Regioselective functionalization is paramount in constructing complex pyridine derivatives. The relative positions of the bromo, chloro, and hydroxyl groups in 5-Bromo-2-chloropyridin-3-ol demand synthetic routes that can selectively introduce these functionalities at the C2, C3, and C5 positions. Key strategies often involve the use of pyridine N-oxides to activate the ring for nucleophilic substitution, particularly at the 2- and 4-positions, or the use of directing groups to control the position of electrophilic attack. researchgate.net A highly efficient method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides, which addresses the challenge of functionalizing the electronically non-activated C3 position. acs.org

One effective strategy for introducing specific halogen patterns on a pyridine ring involves leveraging a nitro group, which can be reduced to an amine that subsequently serves as a versatile synthetic handle. This multi-step approach provides a reliable pathway to otherwise inaccessible substitution patterns.

The synthesis can commence with a precursor like 2-amino-5-bromo-3-nitropyridine. The amino group can be converted into a chloro substituent via a diazotization-sandmeyer reaction. In this process, the primary amine is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (typically 0–5 °C) to form a diazonium salt. chemicalbook.com This intermediate is then decomposed in the presence of a copper(I) chloride catalyst to yield the 2-chloro derivative, 5-bromo-2-chloro-3-nitropyridine. chemicalbook.com

The final step is the reduction of the nitro group to an amine, followed by its conversion to a hydroxyl group. A wide variety of reagents can be used for the reduction of aromatic nitro groups, including metals like iron in acidic media or catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C). organic-chemistry.org The resulting amino group can then be converted to a hydroxyl group, for example, through another diazotization reaction followed by hydrolysis in water.

Table 1: Key Steps in Synthesis via Nitro Group Intermediate

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|

An alternative synthetic strategy begins with a pyridine ring that is already substituted with two halogen atoms. The target hydroxyl group is then introduced in a subsequent step. This approach is advantageous if appropriately substituted dihalopyridines are readily available. For instance, a starting material like 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine could serve as a precursor.

The introduction of a hydroxyl group at the C3 position of a dihalogenated pyridine is challenging and often requires specific activation. One method involves directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position by a strong base (like lithium diisopropylamide, LDA), followed by quenching with an electrophilic oxygen source. More commonly, the synthesis may proceed through a pyridine N-oxide intermediate. The N-oxide activates the ring, making it more susceptible to nucleophilic attack or rearrangement reactions that can facilitate hydroxylation. nih.govresearchgate.netfigshare.com

Another pathway involves the synthesis of a halogen-rich intermediate, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can then undergo selective functionalization. nih.gov The various halogens exhibit differential reactivity, allowing for sequential and site-specific substitutions to install the desired hydroxyl group and other functionalities.

Table 2: Illustrative Approach from a Dihalogenated Intermediate

| Starting Material | Key Transformation | Reagents | Target Functionality |

|---|---|---|---|

| 2,5-Dihalopyridine | Nitration | HNO3, H2SO4 | Introduction of NO2 group at C3 |

| 3-Nitro-2,5-dihalopyridine | Nucleophilic Hydroxylation | NaOH, heat | Replacement of a halogen with OH |

Solid-Phase Synthetic Techniques for Pyridine-Based Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of related compounds, which is particularly valuable in pharmaceutical research. acs.org This technique has been successfully applied to the synthesis of substituted pyridine derivatives. The core principle involves anchoring a starting material to a solid support (resin), performing a series of reactions in solution, and then cleaving the final product from the support.

One reported solid-phase synthesis of pyridines utilizes an α,β-unsaturated carbonyl attached to a solid support. acs.org The synthesis proceeds through a sequence of reactions:

Claisen-Schmidt Reaction: An aldehyde reacts with the resin-bound ketone to form an α,β-unsaturated ketone.

Michael Addition: A trimethylsilyl (B98337) enol ether undergoes a Michael addition to the unsaturated system to create a 1,5-dione intermediate.

Cyclization and Aromatization: The 1,5-dione is then cyclized with ammonium (B1175870) acetate (B1210297) in acetic acid to form the pyridine ring, which is released from the solid support.

This methodology allows for the variation of substituents around the pyridine core by simply changing the building blocks used in the reaction sequence, making it a versatile approach for creating diverse libraries of pyridine-based compounds. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

In the Sandmeyer reaction described in section 2.1.1, precise temperature control is critical. The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures; therefore, maintaining the reaction between 0 and 5 °C is essential to prevent decomposition and the formation of unwanted byproducts. chemicalbook.com The rate of addition of sodium nitrite must also be carefully controlled.

Solvent choice is another key parameter. In halogenation reactions, the solvent can influence both the reactivity of the halogenating agent and the regioselectivity of the substitution. For transformations involving organometallic intermediates, the choice between solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can significantly impact the stability and reactivity of the intermediates. The optimization process involves systematically varying these parameters to find the conditions that provide the best balance of reaction conversion and selectivity. scielo.br

Table 3: Parameters for Optimization in Halogenated Pyridinol Synthesis

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Temperature | Affects reaction rate and stability of intermediates. | Keeping diazotization at 0-5°C to prevent diazonium salt decomposition. chemicalbook.com |

| Solvent | Influences solubility, reactivity, and selectivity. | Using acetonitrile (B52724) for oxidative coupling can offer a greener alternative with a good balance of conversion and selectivity. scielo.br |

| Catalyst | Can increase reaction rate and control selectivity. | Choice of copper salt (CuCl, CuBr) in Sandmeyer reaction determines the halogen introduced. |

| Reaction Time | Determines the extent of reaction completion. | Insufficient time leads to low conversion; excessive time may lead to byproduct formation. scielo.br |

| Reagent Stoichiometry | Affects yield and byproduct formation. | Using a slight excess of the nitrosating agent ensures full conversion of the amine. |

Green Chemistry Principles in the Synthesis of Halogenated Pyridinols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencehistory.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including halogenated pyridinols. nih.gov

Key green chemistry approaches relevant to these syntheses include:

Use of Greener Solvents: Traditional organic syntheses often rely on hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. ijarsct.co.inmdpi.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, which reduces waste. rasayanjournal.co.in For example, using catalytic hydrogenation for nitro group reduction is greener than using stoichiometric metals that generate metallic waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes the generation of waste.

Use of Safer Reagents: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. rasayanjournal.co.in For instance, replacing highly toxic reagents like bromine gas with N-bromosuccinimide (NBS) can improve the safety profile of a bromination reaction. google.com

By incorporating these principles, the synthesis of this compound and other pyridine derivatives can be made more sustainable, cost-effective, and environmentally friendly. nih.gov

Compound Index

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Chloropyridin 3 Ol

Exploration of Halogen Atom Reactivity (Bromine and Chlorine)

The presence of two different halogen atoms on the pyridine (B92270) ring offers opportunities for selective functionalization. The inherent differences in the C-Br and C-Cl bond strengths and their susceptibility to various reaction conditions are the basis for this selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in many transformations, particularly in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two halogen atoms, renders 5-bromo-2-chloropyridin-3-ol susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms. The regioselectivity of the substitution is influenced by the position of the halogens relative to the ring nitrogen and each other. For halopyridines, nucleophilic attack is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

While specific studies on this compound are not abundant, the principles of SNAr on pyridinium (B92312) ions suggest that the reaction mechanism can be complex, sometimes involving rate-determining hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate. The typical leaving group order in SNAr (F > Cl > Br > I) can also be altered in pyridinium systems. In some instances, particularly with highly electron-deficient heterocycles, the reaction may proceed through a concerted mechanism, bypassing the traditional Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the halogenated sites of this compound are prime handles for such transformations. researchgate.net The differential reactivity of the C-Br and C-Cl bonds often allows for selective coupling reactions.

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of the organohalide to a palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The rate of this oxidative addition is generally faster for C-Br bonds than for C-Cl bonds, providing a basis for the selective functionalization of this compound. The choice of palladium precursor, ligands, and reaction conditions can further modulate the reactivity and selectivity of this crucial step. The nature of the phosphine (B1218219) ligands, for instance, can influence the electron density at the palladium center, thereby affecting the rate of oxidative addition.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Given the higher reactivity of the C-Br bond, it is anticipated that this compound would undergo selective Suzuki-Miyaura coupling at the 5-position with a variety of aryl- and vinylboronic acids or their esters. A study on the Suzuki-Miyaura cross-coupling of a related compound, 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one, demonstrates the viability of coupling at the 5-position of a chloropyridine ring.

Heck Coupling: The Heck reaction couples an organohalide with an alkene. Similar to the Suzuki-Miyaura coupling, the preferential oxidative addition at the C-Br bond would likely lead to the formation of a 5-alkenyl-2-chloropyridin-3-ol derivative.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an organohalide and a terminal alkyne. The selective coupling at the 5-position of this compound is expected. A relevant study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with terminal alkynes supports the potential for selective reaction at the bromo-substituted position.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Anticipated Product with this compound (at 5-position) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, PdCl2(dppf) | Na2CO3, K3PO4 | 5-Aryl-2-chloropyridin-3-ol |

| Heck | Alkene | Pd(OAc)2, PdCl2(PPh3)2 | Et3N, K2CO3 | 5-Alkenyl-2-chloropyridin-3-ol |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N, Piperidine | 5-Alkynyl-2-chloropyridin-3-ol |

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct route to N-aryl and N-heteroaryl amines from aryl halides. For this compound, selective amination at the 5-position is expected due to the greater reactivity of the C-Br bond. This allows for the introduction of a wide range of primary and secondary amines at this position, leading to the synthesis of various 5-amino-2-chloropyridin-3-ol (B11790237) derivatives.

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group at the 3-position of the pyridine ring behaves similarly to a phenolic hydroxyl group, making it amenable to a range of transformations. Its acidity and nucleophilicity can be exploited for the synthesis of ethers and esters.

Research on the copper-catalyzed O-arylation of 3-hydroxypyridines with aryl bromides and iodides provides strong evidence for the reactivity of the hydroxyl group in this compound. This suggests that the hydroxyl group can act as a nucleophile in the presence of a suitable catalyst and an electrophile.

Potential transformations of the hydroxyl group include:

Etherification: O-alkylation can be achieved using alkyl halides in the presence of a base (Williamson ether synthesis), while O-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Etherification and Esterification Reactions

The hydroxyl group at the C3 position of this compound is a prime site for etherification and esterification reactions, which would yield a variety of derivatives with modified electronic and steric properties. In principle, O-alkylation to form ethers and O-acylation to form esters are fundamental transformations for a phenol-like hydroxyl group.

Etherification: The formation of ethers from this compound would typically involve its reaction with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic alkylating agent.

Esterification: Similarly, esterification could be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

Hydrogen Bonding Interactions in Molecular Assembly

In a crystalline solid, one would expect to observe intermolecular hydrogen bonds of the O-H···N type, where the hydroxyl group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or more complex assemblies. Additionally, O-H···O hydrogen bonds between the hydroxyl groups of neighboring molecules could also play a role in the molecular assembly. The presence of halogen atoms (bromine and chlorine) might also lead to halogen bonding interactions, further influencing the crystal structure.

However, a detailed crystallographic study of this compound, which would provide precise information on bond lengths, bond angles, and the specific hydrogen bonding motifs, is not available in the reviewed literature. Consequently, a quantitative and detailed description of its role in molecular assembly based on experimental data cannot be provided at this time.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic character, making it susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation: Two common electrophilic reactions at the pyridine nitrogen are N-alkylation and N-oxidation. N-alkylation would involve the reaction of this compound with an alkyl halide to form a pyridinium salt. N-oxidation, typically carried out using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding pyridine N-oxide. The resulting N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the C2 and C4 positions.

While these are characteristic reactions of pyridines, specific studies detailing the N-alkylation or N-oxidation of this compound, including the reaction conditions and the properties of the resulting products, were not found. The inherent reactivity of the hydroxyl group could complicate these reactions, potentially requiring a protection strategy to achieve selective N-functionalization.

Multi-functionalization of the Pyridine Ring System

The this compound molecule possesses multiple sites that can be selectively functionalized, making it an attractive starting material for the synthesis of complex polysubstituted pyridines. The bromine and chlorine substituents are particularly amenable to modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The bromo group at the C5 position is an ideal handle for Suzuki coupling reactions with boronic acids or their derivatives, which would enable the formation of a new carbon-carbon bond.

Sonogashira Coupling: Similarly, the C5-bromo position could participate in Sonogashira coupling with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based nucleophiles at the C2-chloro or C5-bromo positions, forming new carbon-nitrogen bonds.

The differential reactivity of the C-Br and C-Cl bonds (C-Br being generally more reactive in palladium-catalyzed reactions) could, in principle, allow for selective and sequential functionalization. For instance, a Suzuki coupling could be performed at the C5 position, followed by a Buchwald-Hartwig amination at the C2 position.

Despite the vast potential for multi-functionalization, the scientific literature lacks specific examples and detailed research findings for these palladium-catalyzed cross-coupling reactions starting from this compound or its simple O-protected derivatives. The development of such synthetic methodologies would be of significant interest for the construction of novel and complex pyridine-based molecules.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Chloropyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-Bromo-2-chloropyridin-3-ol, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques provides a complete picture of its atomic connectivity and chemical environment. The compound can exist in tautomeric equilibrium with its pyridinone form, 5-bromo-2-chloro-1H-pyridin-3-one, which influences the observed spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, two aromatic protons are present on the pyridine (B92270) ring. Their chemical shifts are influenced by the electronic effects of the bromo, chloro, and hydroxyl substituents.

The electronegative chlorine atom at the C2 position and the bromine atom at the C5 position deshield the adjacent protons, shifting them downfield. The hydroxyl group at C3 can be either a proton donor or acceptor, and its proton signal (OH) is typically broad and its position is highly dependent on the solvent, concentration, and temperature. The two aromatic protons on the pyridine ring (at C4 and C6) would appear as distinct signals, likely doublets due to coupling with each other, though this can be more complex.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.8 - 8.2 | d |

| OH | Variable (e.g., 5.0 - 10.0) | br s |

Note: Predicted values are based on general substituent effects on pyridine rings. Actual values may vary based on solvent and experimental conditions. 'd' = doublet, 'br s' = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents.

The carbon atom bonded to the hydroxyl group (C3) will be significantly deshielded, as will the carbon bonded to the chlorine atom (C2). The carbon attached to bromine (C5) will also show a characteristic shift. The remaining carbons (C4 and C6) will resonate at positions typical for substituted pyridines. The presence of electronegative halogens and the oxygen atom generally shifts the signals of their attached carbons to lower field (higher ppm values). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 150 - 160 |

| C-4 | 120 - 130 |

| C-5 | 105 - 115 |

| C-6 | 140 - 150 |

Note: Predicted values based on substituent effects on pyridine rings. Actual values may vary.

Advanced NMR Techniques for Complex Systems (e.g., 2D NMR, Quantitative NMR)

For complex derivatives or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) experiments would be used to establish proton-proton coupling networks, confirming the connectivity between the H-4 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). These experiments would definitively assign each proton and carbon signal to its specific position in the molecule.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for an identical reference standard. acs.orgemerypharma.com By integrating the signal of the analyte against the signal of a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated with high accuracy and precision. acs.orgnih.govox.ac.uk This method is particularly useful as it is non-destructive and provides a direct measure of molar concentration. acs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

O-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine core typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration for the C-O bond of the hydroxyl group is expected around 1200-1300 cm⁻¹.

C-Cl and C-Br Stretching: The vibrations for the carbon-halogen bonds occur in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹ for C-Cl and below 700 cm⁻¹ for C-Br.

C=O Stretching (Tautomer): If the pyridone tautomer is present, a strong absorption band corresponding to the carbonyl (C=O) stretch would be observed in the range of 1650-1680 cm⁻¹. mewaruniversity.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (from tautomer) | Stretching | 1650 - 1680 |

| C=C / C=N (ring) | Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | < 800 |

| C-Br | Stretching | < 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.

The nominal molecular weight of this compound (C₅H₃BrClNO) is approximately 208.44 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). miamioh.edu This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment ions containing these halogens. The molecular ion region would show peaks at M, M+2, and M+4 with relative intensities dictated by the isotopic abundances.

Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for related chloro-pyridones include the loss of a chlorine atom (-Cl) or the elimination of HCl. jcsp.org.pk For this compound, expected fragmentation could include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a bromine radical: [M - Br]⁺

Loss of carbon monoxide from the pyridone tautomer: [M - CO]⁺

Elimination of HCl: [M - HCl]⁺

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₅H₃BrClNO | Confirmed by HRMS |

| Molecular Weight | 208.44 | Nominal Mass |

| Molecular Ion (M⁺) | m/z ≈ 207, 209, 211 | Isotopic pattern from Br and Cl |

| Key Fragments | [M-Cl]⁺, [M-Br]⁺, [M-CO]⁺ | Structural information |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purity assessment of pyridine derivatives. nih.gov A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., using phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. helixchrom.comsielc.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs strongly (around 250-280 nm). The purity is determined by the relative area of the main peak. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for analysis. It not only separates the components of a mixture but also provides mass information for each peak, aiding in the identification of impurities and degradation products. This is particularly useful for confirming the identity of the main peak and characterizing unknown components in the sample. ptfarm.pl

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, better resolution, and increased sensitivity, making it an efficient method for high-throughput purity analysis and the separation of closely related isomers of substituted pyridines.

The choice of chromatographic conditions, including the stationary phase, mobile phase composition (including pH and additives), and gradient, must be optimized to achieve baseline separation of the target compound from all potential impurities. sielc.comhelixchrom.com

Absence of Publicly Available Crystallographic Data for this compound

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available X-ray crystallography data for the compound this compound.

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a chemical compound.

Despite its importance in the solid-state characterization of molecules, it appears that the crystal structure of this compound has not been determined and/or deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, a detailed analysis of its solid-state structure, including molecular conformation, crystal packing, and intermolecular forces, cannot be provided at this time.

While information on related compounds may exist, the specific substitution pattern of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring makes direct extrapolation of crystallographic parameters from derivatives unreliable. The unique electronic and steric properties resulting from this arrangement would significantly influence the crystal lattice.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure. Such a study would provide valuable insights into the molecular architecture and non-covalent interactions of this particular halogenated pyridinol.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloropyridin 3 Ol

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Modeling:No specific SPR or SAR models that include 5-Bromo-2-chloropyridin-3-ol and detail its contribution to particular properties or biological activities could be located.

Application in Design of Novel Molecules

The structural framework of this compound, featuring a substituted pyridinol core, makes it a valuable scaffold in the design of novel molecules, especially in the context of drug discovery. Computational approaches such as molecular docking and pharmacophore modeling are instrumental in exploring how this compound and its derivatives might interact with biological targets.

The design of novel bioactive agents often begins with the identification of a suitable molecular scaffold that can be chemically modified to optimize interactions with a specific protein or enzyme. The pyridine (B92270) ring, a common motif in pharmaceuticals, provides a rigid framework, while the hydroxyl, bromo, and chloro substituents on this compound offer specific vectors for chemical modification and interaction. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, a crucial feature for binding to the active sites of many enzymes. The halogen atoms, bromine and chlorine, can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.

In silico screening of virtual libraries of compounds derived from the this compound scaffold can be performed to identify potential lead compounds for various therapeutic targets. For example, in the design of kinase inhibitors, a common strategy in cancer therapy, the pyridinol scaffold could be computationally docked into the ATP-binding site of a target kinase. The results of such docking studies, including binding energies and interaction geometries, can guide the synthesis of derivatives with improved potency and selectivity.

Prediction of Chemical Properties and Reactivity

Theoretical investigations, primarily using quantum mechanical methods like Density Functional Theory (DFT), are essential for predicting the intrinsic chemical properties and reactivity of this compound. These calculations provide a detailed picture of the molecule's electronic structure, which governs its behavior in chemical reactions.

DFT calculations can be employed to determine a range of molecular properties that are indicative of reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are expected to be electron-rich, making them likely sites for electrophilic attack or protonation. Conversely, the carbon atoms attached to the electronegative chlorine and bromine atoms would be more electrophilic.

Frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful tool for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential, hardness, and electrophilicity index. By calculating these values for this compound and its potential derivatives, chemists can predict how modifications to the scaffold will affect its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. This predictive capability is invaluable for planning efficient synthetic routes to novel molecules.

Below is a table summarizing key computed properties for this compound, which are foundational for its theoretical investigation.

| Property | Value | Method of Calculation |

| Molecular Weight | 208.44 g/mol | PubChem 2.1 |

| XLogP3 | 2.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Exact Mass | 206.90865 Da | PubChem 2.1 |

| Topological Polar Surface Area | 33.1 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 9 | Cactvs 3.4.6.11 |

These computationally derived parameters serve as a starting point for more in-depth theoretical studies on the reactivity and potential applications of this compound in the design of new functional molecules.

Research Applications of 5 Bromo 2 Chloropyridin 3 Ol in Biologically Active Compound Design

Role as a Key Scaffold in Pharmaceutical Research and Development

5-Bromo-2-chloropyridin-3-ol serves as a fundamental building block in the synthesis of complex pharmaceutical agents. The pyridine (B92270) ring, a common motif in many approved drugs, combined with the strategically positioned bromo and chloro groups, provides multiple sites for chemical modification. This allows chemists to introduce various functional groups and build more elaborate molecular architectures, thereby fine-tuning the pharmacological properties of the resulting compounds. The reactivity of the carbon-halogen bonds is particularly advantageous for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.

Synthesis of Pyridine-Based Antipsychotic Agents (e.g., Olanzapine (B1677200) Derivatives)

The pyridine scaffold is a key component in many centrally active agents. While direct synthesis of olanzapine from this compound is not the standard route, the principles of using halogenated heterocyclic precursors are central to the synthesis of such complex molecules. Olanzapine, an atypical antipsychotic, features a thieno[2,3-b] ijtmgh.combenzodiazepine core and is an antagonist at dopamine (B1211576) and serotonin (B10506) 5-HT2A receptors. The synthesis of olanzapine and its derivatives often involves the condensation of a complex amine with a suitable heterocyclic partner.

Research into novel antipsychotics frequently explores derivatives of known drugs to improve efficacy or reduce side effects. For instance, new olanzapine derivatives have been synthesized to explore potential anticancer activities, demonstrating the versatility of modifying such scaffolds. Furthermore, other bromo-substituted aromatic compounds have been developed as potent and selective antagonists for dopamine D2 and D3 receptors, which are key targets in antipsychotic therapy. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, for example, shows very high affinity for these receptors. This highlights the importance of the bromo-substituent in achieving high-potency receptor binding, a principle applicable to the design of new pyridine-based antipsychotics derived from precursors like this compound.

Development of Anti-inflammatory Agents and Their Derivatives

Halogenated pyridine and pyridinol structures are actively investigated for their potential as anti-inflammatory agents. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often focuses on heterocyclic cores that can mimic the activity of established drugs while offering improved safety profiles. The presence of chlorine and bromine atoms can enhance the lipophilicity and metabolic stability of a molecule, which are important pharmacokinetic properties.

Research has shown that various plant-derived compounds, including those with flavonoid structures, possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2). Synthetic strategies often aim to create heterocyclic compounds that can similarly interact with these inflammatory targets. For example, pyrrole-containing compounds, which share the nitrogen-based heterocyclic feature with pyridine, have been designed as COX-2 selective inhibitors. The 4-chlorophenyl substituent is a common feature in many of these designs, underscoring the utility of halogenated aromatic rings in targeting inflammatory pathways.

| Compound Class | Target/Mechanism | Therapeutic Potential |

| Pyrrole Derivatives | COX-2 Inhibition | Anti-inflammatory |

| Polymethoxyflavonoids | Reduction of IL-1β, IL-6, COX-2 | Anti-inflammatory |

| Curcumin/Gingerol | Targeting inflammatory signaling | Arthritis, Chronic Inflammation |

Exploration in Antiviral and Anticancer Drug Discovery

The structural motifs present in this compound are of significant interest in the fields of virology and oncology. Many antiviral and anticancer agents incorporate halogenated heterocyclic rings.

In antiviral research, bromo- and chloro-substituted nucleoside analogs have demonstrated potent activity. For instance, 5-bromo- or chloro-6-azido-5,6-dihydro-2'-deoxyuridine derivatives have shown a broad spectrum of activity against various herpesviruses. tcichemicals.com These findings suggest that the halogen and pyridine-like core can be incorporated into nucleoside mimics to disrupt viral replication.

In anticancer drug discovery, halogenated compounds are explored for their cytotoxic properties. New derivatives of the antipsychotic drug olanzapine have been synthesized and evaluated for their potential against breast cancer cell lines, with some showing pronounced cytotoxicity. sarchemlabs.comnih.gov This dual-purpose investigation of a known drug scaffold highlights a modern approach in pharmacology. Similarly, isatin, another nitrogen-containing heterocyclic scaffold, has been modified with a 5-bromo substituent to create potent anticancer agents that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.

| Research Area | Compound Type | Biological Activity |

| Antiviral | 5-Bromo/Chloro-6-azido-deoxyuridine | Broad anti-herpes activity tcichemicals.com |

| Anticancer | Olanzapine Derivatives | Cytotoxicity in breast cancer cells sarchemlabs.comnih.gov |

| Anticancer | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 inhibition, antiproliferative |

Synthesis of Pyridinol-Containing Antimicrobial Compounds

Pyridinol (hydroxypyridine) and its derivatives are a promising class of antimicrobial agents, particularly against Gram-positive bacteria. The increasing threat of antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of novel antibacterial compounds.

Researchers have synthesized various alkyl pyridinol compounds and found that they exhibit potent antibacterial activity with low cytotoxicity against mammalian cells. ijtmgh.com These compounds are thought to act by disrupting the bacterial cell membrane. The position of the nitrogen atom within the pyridinol ring and the nature of other substituents, such as halogens, are critical for optimizing antimicrobial efficacy. The pyridine core is also a key feature in many other classes of synthesized antimicrobial agents, where it is often combined with other moieties like hydrazides or thiazoles to enhance activity against a broad range of bacteria and fungi. calpaclab.com

| Compound Class | Target Organism(s) | Key Finding |

| Alkyl Pyridinols | Gram-positive bacteria (e.g., S. aureus) | Membrane-disrupting mechanism of action ijtmgh.com |

| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli, C. albicans | Good antibacterial and antifungal activity calpaclab.com |

| Isonicotinic acid hydrazides | Various bacteria and fungi | High activity from compounds with Br, OCH3, and Cl groups calpaclab.com |

Investigation of Other Pharmacological Modalities

The versatility of the this compound scaffold extends to other areas of pharmacology, including the search for new antidiabetic, antimalarial, and anticonvulsant drugs.

Antidiabetic Research : G-protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes treatment. Research in this area has led to the discovery of potent pyridone-containing GPR119 agonists. nih.gov The pyridone structure, closely related to pyridinol, demonstrates the utility of this chemical class in developing new therapies for metabolic diseases.

Antimalarial Research : The fight against malaria, complicated by drug resistance, relies on the development of new chemical entities. Pyridine-containing compounds have shown promise as antimalarial agents. otago.ac.nzresearchgate.net Halogenation is a known strategy to enhance the antiplasmodial activity of marine alkaloids that also contain a 3-alkylpyridine structure. ijtmgh.com Replacing a hydroxyl group with a chlorine atom has been shown to improve activity, a chemical transformation for which this compound is well-suited. ijtmgh.com

Anticonvulsant Research : Many central nervous system disorders, including epilepsy, are treated with drugs containing heterocyclic scaffolds. Research into new anticonvulsants has identified potent agents among derivatives of pyrrolidine-2,5-dione, a five-membered heterocyclic ring. The development of pyridine-based diazepinones has also yielded compounds with good anticonvulsant activity in models of absence seizures. These studies underscore the potential of using building blocks like this compound to create novel CNS-active agents.

Receptor Antagonist Studies

The pyridine nucleus is a common feature in ligands designed to interact with various neurotransmitter receptors, making this compound a valuable starting point for synthesizing receptor antagonists.

Serotonin Receptors : Serotonin (5-HT) receptor antagonists are crucial drugs, particularly the 5-HT3 antagonists (e.g., ondansetron), which are widely used as antiemetics. These "setrons" prevent nausea and vomiting by blocking serotonin receptors in the gastrointestinal tract and the brain. The development of new ligands for other serotonin receptors, such as 5-HT2A, is also an active area of research for treating various neuropsychiatric disorders. nih.gov

Dopamine Receptors : As mentioned in the context of antipsychotics, dopamine receptors (especially D2 and D3 subtypes) are primary targets. The development of selective antagonists for these receptors is a key strategy in treating schizophrenia and other psychotic disorders. The high affinity of certain bromo-substituted benzamides for D2/D3 receptors highlights the role of halogenation in achieving potent and selective receptor blockade.

Histamine (B1213489) Receptors : Antagonism of histamine receptors has therapeutic potential beyond allergy treatment. Histamine H3 receptor antagonists are being investigated as a novel approach for treating the cognitive deficits associated with schizophrenia. Furthermore, histamine H4 receptor antagonists have shown promise in preclinical models of inflammatory conditions like colitis, demonstrating the expanding therapeutic applications of targeting this receptor family.

Utilization in Agrochemical Design and Synthesis

The pyridine scaffold is a core component in numerous agrochemicals. The presence of halogen substituents on the pyridine ring, as seen in this compound, can enhance the biological activity of these compounds. innospk.com This intermediate serves as a building block in the creation of more complex molecules designed for crop protection. innospk.comnbinno.com

This compound and its close derivatives are key intermediates in the synthesis of a range of pesticides, including herbicides, fungicides, and insecticides. nbinno.com The halogen atoms and the hydroxyl group on the pyridine ring act as reactive sites for further chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, enabling the construction of potent agrochemicals. vulcanchem.com

For instance, derivatives of bromo-chloro-pyridines are integral to the synthesis of complex insecticidal compounds. One major class of insecticides, the anthranilic diamides, which includes active ingredients like cyantraniliprole, is developed from precursors such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. researchgate.net The synthesis of this pyrazole (B372694) intermediate often starts from a substituted pyridine, highlighting the role of compounds like this compound in accessing these important agrochemical scaffolds. researchgate.netquickcompany.in Research has shown that modifications of these structures can lead to compounds with significant insecticidal activity against pests like the armyworm (Mythimna separata) and diamondback moth (Plutella xylostella). researchgate.net

The general synthetic utility of halogenated pyridines is well-established in the agrochemical industry. They are used as foundational materials for fungicides like Azoxystrobin and herbicides such as Fluazifop-p-butyl, demonstrating the broad applicability of this class of compounds in creating effective crop protection solutions. nbinno.com

Design of Novel Heterocyclic Hybrids for Biological Evaluation

The chemical versatility of this compound makes it an excellent starting material for synthesizing novel heterocyclic hybrid molecules. These hybrids, which combine the pyridine core with other heterocyclic rings like pyrazole, thiazole (B1198619), or thiophene (B33073), are designed to explore new chemical spaces and identify compounds with enhanced biological activities.

Pyridinyl-Pyrazoles: A significant application of bromo-chloro-pyridine derivatives is in the synthesis of pyridinyl-pyrazoles. These compounds are of great interest in agrochemical research. researchgate.net The synthesis often involves reacting a hydrazine (B178648) derivative with a pyridine compound. For example, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key building block for insecticides, is synthesized from 2,3-dichloropyridine, which is structurally related to the title compound. quickcompany.in Patents describe detailed methods for preparing these pyridinyl-pyrazole carboxylic acids, underscoring their commercial importance. wipo.intgoogle.com The general synthetic route involves the condensation of a substituted pyridine hydrazine with a suitable dicarbonyl compound or its equivalent to form the pyrazole ring. nih.gov

Pyridinyl-Thiazoles: The synthesis of hybrid molecules containing both pyridine and thiazole rings has led to the discovery of compounds with potential anticancer properties. nih.gov A general strategy involves the [2+3]-cyclocondensation reaction. For example, 1-(pyridin-2-yl)thiourea (B83643) can be reacted with a dielectrophilic component like 2-chloroacetylacetone to form a key intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. nih.gov This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation, to yield more complex pyridinyl-thiazole hybrids. nih.gov

Pyridinyl-Thiophenes: The conversion of pyridines into thiophenes represents a skeletal editing approach in organic synthesis. researchgate.net This transformation can be achieved by first converting a substituted pyridine into a ring-opened aza-triene Zincke ketone intermediate. Subsequent treatment of this intermediate with elemental sulfur under mild conditions can lead to the formation of a thiophene ring. researchgate.net This methodology provides a pathway to synthesize pyridinyl-thiophene hybrids from pyridine precursors.

Heterocyclic compounds, including derivatives of pyridine, are known to possess antioxidant properties. pensoft.netmdpi.com The antioxidant activity of a molecule is its ability to neutralize harmful free radicals, and this property is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net

Research on novel thiazolo[4,5-b]pyridine (B1357651) derivatives has demonstrated their potential as antioxidant agents. pensoft.net The specific structure of the molecule, including the nature and position of substituents on the heterocyclic rings, plays a crucial role in determining its antioxidant capacity. mdpi.com While direct studies on the antioxidant activity of this compound derivatives are not extensively detailed in the provided context, the known antioxidant potential of related pyridine and thiazole structures suggests that hybrid compounds derived from it are promising candidates for evaluation. pensoft.netmdpi.com The mechanism of antioxidant action is complex but is fundamentally related to the molecule's electronic structure and its ability to donate a hydrogen atom or an electron to stabilize a free radical. mdpi.com

Table 1: Examples of Synthesized Heterocyclic Hybrids and Their Applications

| Heterocyclic Hybrid | Precursor Type | Synthetic Method | Potential Application |

|---|---|---|---|

| Pyridinyl-Pyrazole | Halogenated Pyridine | Cyclocondensation | Insecticides researchgate.net |

| Pyridinyl-Thiazole | Pyridinylthiourea | [2+3]-Cyclocondensation | Anticancer Agents nih.gov |

| Pyridinyl-Thiophene | Substituted Pyridine | Skeletal Editing via Zincke Ketone | Novel Material Synthesis researchgate.net |

Applications in Materials Science (e.g., Non-linear Optical Materials)

Beyond biological applications, pyridine derivatives are also utilized in materials science. nbinno.com 5-Bromo-2-chloropyridine, a related compound, serves as a building block for the synthesis of materials such as liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. nbinno.com The pyridine ring is incorporated into these materials to impart specific electronic and optical properties. For example, liquid crystal molecules containing a pyridine ring have been synthesized using 5-bromo-2-chloropyridine. nbinno.com While specific applications of this compound in non-linear optical materials are not detailed in the search results, its conjugated heterocyclic structure suggests potential utility in this field, an area that warrants further investigation.

Role in Proteomics Research

The specific role of this compound in proteomics research is not well-documented in the available search results. Proteomics involves the large-scale study of proteins, and chemical probes are often used to study protein function, interactions, and modifications. Given the reactivity of the halogen and hydroxyl groups on this compound, it could potentially be used as a fragment or scaffold to develop chemical probes or ligands for specific proteins. However, there is currently no direct evidence from the provided search results to substantiate its use in this field.

Environmental Fate and Ecotoxicological Assessment Methodologies

Biodegradation Pathways and Persistence Studies

Understanding the persistence of a chemical in the environment is key to assessing its long-term impact. Halogenated organic compounds are often resistant to degradation, which can lead to their accumulation in the environment. researchgate.net Studies to determine the biodegradation and persistence of 5-Bromo-2-chloropyridin-3-ol would involve several established methodologies.

Biodegradation Pathways: The biodegradation of pyridine (B92270) and its derivatives can occur through various microbial metabolic pathways. amanote.com Bacteria, in particular, are known to degrade pyridine compounds, often initiating the process with hydroxylation, which incorporates oxygen from water. tandfonline.com For halogenated pyridines, the nature and position of the halogen substituents significantly influence their biodegradability. tandfonline.comnih.gov Chloropyridines, for instance, are among the most important classes of pyridine derivatives found in environmental samples, yet data on their environmental fate is often lacking. tandfonline.comresearchgate.net

To elucidate the biodegradation pathway of this compound, laboratory studies would be conducted using microorganisms sourced from relevant environmental matrices like soil or activated sludge. These studies would aim to identify metabolic intermediates and final breakdown products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed to track the disappearance of the parent compound and the appearance of metabolites over time. nih.gov This would help in reconstructing the metabolic pathway, determining if the degradation process leads to complete mineralization (conversion to CO2, water, and inorganic halides) or results in the formation of persistent transformation products.

Persistence Studies: Persistence is evaluated by determining the half-life of the compound in various environmental compartments. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Ready Biodegradability Tests (OECD 301 series): These screening tests assess the potential for rapid and complete biodegradation under aerobic conditions. A positive result suggests the compound is unlikely to persist in the environment.

Simulation Tests: More complex studies simulating environmental compartments such as soil, water, and sediment (e.g., OECD 307, 308, and 309) provide more realistic degradation rates and half-lives. These tests help to understand the compound's behavior under specific environmental conditions.

The presence of bromine and chlorine atoms on the pyridine ring of this compound suggests that it may exhibit persistence, as halogenation can increase resistance to microbial degradation. researchgate.net

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. Halogenated organic compounds, due to their often high lipophilicity (tendency to dissolve in fats), have a potential for bioaccumulation in the fatty tissues of organisms. researchgate.net

The assessment of bioaccumulation potential for this compound would involve a tiered approach:

Estimation using Physicochemical Properties: The octanol-water partition coefficient (Log K_ow) is a key parameter used to predict bioaccumulation potential. A high Log K_ow value suggests a greater tendency for the compound to partition into lipids and thus bioaccumulate. This can be estimated using computational models or measured experimentally using methods like the shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117).

Experimental Bioaccumulation Studies: If the Log K_ow value indicates a potential for bioaccumulation, experimental studies are conducted. These typically involve exposing aquatic organisms, such as fish, to the chemical under controlled laboratory conditions (e.g., OECD Guideline 305). The study measures the uptake and depuration (loss) of the chemical, allowing for the calculation of the Bioconcentration Factor (BCF). The BCF is the ratio of the chemical concentration in the organism to the concentration in the surrounding water at steady state.

| Assessment Tier | Methodology | Key Parameter | Interpretation |

|---|---|---|---|

| Screening | Computational Models / Experimental Measurement (e.g., OECD 107, 117) | Octanol-Water Partition Coefficient (Log K_ow) | Higher Log K_ow suggests higher bioaccumulation potential. |

| Confirmatory | Aquatic organism exposure study (e.g., OECD 305) | Bioconcentration Factor (BCF) | A high BCF confirms the potential for the compound to accumulate in living organisms. |

Methodologies for Assessing Environmental Mobility

The mobility of a chemical in the environment determines its potential to move between different environmental compartments, such as from soil to groundwater or into the atmosphere. The assessment of environmental mobility for this compound would focus on its behavior in soil and water.

The primary method for assessing mobility in soil is by determining the soil organic carbon-water (B12546825) partitioning coefficient (K_oc). This parameter describes the tendency of the chemical to adsorb to the organic matter in soil and sediment. A high K_oc value indicates strong adsorption and therefore low mobility, while a low K_oc suggests the compound is more likely to be mobile in the soil and potentially leach into groundwater.

The K_oc can be estimated from the K_ow or measured directly through laboratory experiments, such as the batch equilibrium method (OECD Guideline 106). In these experiments, a solution of the chemical is mixed with soil or sediment samples, and the distribution of the chemical between the solid and liquid phases is measured.

Other factors influencing mobility include water solubility and vapor pressure, which affect the compound's partitioning into water and air, respectively. Pyridine itself is very soluble in water, which may influence the mobility of its derivatives. nih.gov

Ecotoxicity Evaluation in Aquatic and Terrestrial Environments

Ecotoxicity studies are crucial for determining the potential adverse effects of a chemical on living organisms. For this compound, a suite of standardized tests would be conducted to assess its toxicity to a range of representative aquatic and terrestrial organisms.

Aquatic Ecotoxicity: Standard acute and chronic toxicity tests are performed on organisms from different trophic levels to assess the potential impact on aquatic ecosystems.

| Trophic Level | Test Organism | Test Type | Endpoint | Standard Guideline |

|---|---|---|---|---|

| Primary Producer | Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition Test | EC50 (concentration causing 50% effect on growth) | OECD 201 |

| Primary Consumer | Invertebrate (e.g., Daphnia magna) | Acute Immobilisation Test | EC50 (concentration causing 50% immobilization) | OECD 202 |

| Secondary Consumer | Fish (e.g., Zebrafish, Rainbow Trout) | Acute Toxicity Test | LC50 (concentration causing 50% mortality) | OECD 203 |

Terrestrial Ecotoxicity: To assess the risk to the terrestrial environment, toxicity tests are conducted on soil-dwelling organisms and plants.

Soil Microorganisms: Tests such as the nitrogen transformation test (OECD 216) and carbon transformation test (OECD 217) evaluate the effect of the chemical on key microbial functions in the soil.

Soil Invertebrates: Acute toxicity to earthworms (e.g., Eisenia fetida) is assessed according to OECD Guideline 207, which determines the LC50.

Plants: The terrestrial plant test (OECD 208) evaluates the effects on seedling emergence and growth for several plant species.

The toxicity of pyridine derivatives can be influenced by the type and position of substituents on the pyridine ring. nih.gov For example, pyridine derivatives with hydroxyl groups have been observed to be less toxic than those with chloro or methyl groups in some studies. nih.gov

Strategies for Waste Management and Disposal in Research Settings

Proper management and disposal of chemical waste in research laboratories are essential for ensuring safety and protecting the environment. nih.govupenn.edu For a halogenated compound like this compound, specific procedures must be followed.

Waste Segregation: The first and most critical step is the proper segregation of waste. nih.gov Halogenated organic waste should be collected separately from non-halogenated waste. ub.edu This is because the disposal methods, particularly incineration, differ for these two categories. High temperatures (1100 °C or higher) are often required for the complete destruction of halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans. uff.br

Containerization and Labeling: Waste should be collected in appropriate, compatible, and clearly labeled containers. upenn.edu The label should accurately identify the contents, including the name of the chemical (this compound) and the associated hazards (e.g., toxic, irritant).

Disposal Methods: The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. uff.brcdc.gov This process is designed to ensure complete destruction of the compound and to treat the resulting flue gases to remove harmful substances. It is crucial to never dispose of such chemicals down the drain or in regular trash. postapplescientific.com

Spill Management: In case of a spill, absorbent materials like sand or vermiculite (B1170534) should be used to contain it. postapplescientific.com The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste. fishersci.com

Institutional environmental health and safety (EHS) departments provide specific guidelines for waste management and should always be consulted for compliance with local, state, and federal regulations. upenn.edu

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of 5-Bromo-2-chloropyridin-3-ol and its derivatives. The principles of green chemistry, such as atom economy, will be central to these efforts. cdc.govwikipedia.org Atom economy is a measure of how many reactant atoms are incorporated into the desired product versus those that are discarded as waste. chemrxiv.org Traditional multi-step syntheses of functionalized pyridines often suffer from low atom economy, generating significant chemical waste. cdc.govchemrxiv.org

Furthermore, exploring solvent-free reaction conditions or the use of greener, more benign solvents will be crucial. The move away from volatile and hazardous organic solvents is a key aspect of sustainable chemistry.

Advanced Catalyst Design for Selective Transformations

The presence of multiple reactive sites in this compound—the bromine and chlorine atoms, the hydroxyl group, and the pyridine (B92270) ring itself—presents both an opportunity and a challenge for selective chemical transformations. Future research will necessitate the design of advanced catalysts that can precisely target a specific position on the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds and have been successfully applied to dihalogenated pyridines. acs.org However, achieving site-selectivity can be challenging. The development of novel ligands and catalyst systems that can differentiate between the bromine and chlorine substituents will be a key area of investigation. This would allow for the stepwise and controlled functionalization of the pyridine ring, opening up a vast chemical space for the synthesis of diverse derivatives.

Another important frontier is the direct C-H functionalization of the pyridine ring. snnu.edu.cntcichemicals.com This approach avoids the need for pre-functionalized starting materials, thereby improving atom economy. Catalysts that can selectively activate a specific C-H bond in the presence of the halogen and hydroxyl groups would be highly valuable for creating novel analogues of this compound.

Rational Design of Biologically Active Scaffolds with Improved Efficacy and Selectivity

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many biologically active compounds and approved drugs. researchgate.net This makes this compound an attractive starting point for the rational design of new therapeutic agents. Future research in this area will focus on using this compound as a template to create novel molecular scaffolds with enhanced biological efficacy and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies will be essential to understand how modifications to the this compound core affect its biological activity. nih.gov By systematically altering the substituents at the bromine, chlorine, and hydroxyl positions, researchers can probe the key interactions with biological targets and optimize the compound's properties.

The pyridine moiety is present in a wide range of biologically active molecules with diverse therapeutic applications, including antimicrobial, anticancer, and antidiabetic agents. ijnrd.org This broad spectrum of activity suggests that derivatives of this compound could be designed to target a variety of diseases.

In-depth Mechanistic Studies of Biological Interactions

A fundamental understanding of how derivatives of this compound interact with their biological targets at the molecular level is crucial for the development of effective and safe drugs. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

Molecular modeling and computational simulations can provide valuable insights into the binding modes of these compounds within the active sites of proteins. youtube.com These techniques can help to identify key amino acid residues involved in the interaction and guide the design of new derivatives with improved binding affinity and selectivity. youtube.combiorxiv.org The affinity of a ligand for its target is dependent on a multitude of factors, including the identity of the donor atoms, their orientation, electrostatics, and van der Waals interactions. nih.gov

Experimental techniques such as X-ray crystallography can provide high-resolution structural information of the compound bound to its target protein, offering a detailed picture of the binding interactions. Understanding the kinetics of protein-ligand binding, particularly the residence time of the drug on its target, is also becoming increasingly recognized as a critical factor for in vivo efficacy. youtube.com

Comprehensive Environmental Impact Assessment of Related Compounds

The presence of halogen atoms in this compound raises concerns about the potential environmental impact of this compound and its derivatives. Halogenated organic compounds can be persistent in the environment and may have toxic effects on various organisms. tecamgroup.com Therefore, a comprehensive environmental impact assessment is a critical area for future research.

Studies on the environmental fate of pyridine and its derivatives indicate that they can partition to soils and sediments, and their bioavailability and degradation rates are influenced by factors such as pH. wikipedia.org The biodegradation of chlorinated pyridinols has been observed, with some bacteria capable of using these compounds as a source of carbon and energy. nih.gov However, the specific environmental fate and potential for bioaccumulation of this compound are unknown.

Future research should focus on the biodegradability of this compound and its derivatives under various environmental conditions. researchgate.neteurochlor.orgepa.gov Ecotoxicological studies are also needed to assess their potential toxicity to a range of organisms, from microbes to aquatic life. nih.gov The stability of chlorinated and brominated compounds in different environmental matrices should also be investigated. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be applied to accelerate the design and property prediction of novel compounds derived from this compound.

In the context of this compound, ML and AI could be used to:

Predict the site-selectivity of catalytic reactions.

Design novel derivatives with optimized biological activity and reduced toxicity.

Predict the environmental fate and ecotoxicological profile of new compounds.

The development of scalable automated ML pipelines will be crucial for making these tools accessible and effective for chemists. nih.gov

Q & A

Q. Basic

- 1H/13C NMR : Identify substituent positions via coupling patterns and chemical shifts (e.g., deshielded hydroxyl proton at δ 10–12 ppm) .